1-Benzyl-1h-imidazole hydrochloride

Description

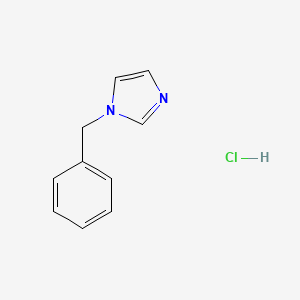

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

63722-10-1 |

|---|---|

Molecular Formula |

C10H11ClN2 |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

1-benzylimidazole;hydrochloride |

InChI |

InChI=1S/C10H10N2.ClH/c1-2-4-10(5-3-1)8-12-7-6-11-9-12;/h1-7,9H,8H2;1H |

InChI Key |

DKEWNNWXZIIRRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 1h Imidazole Hydrochloride

Direct Synthesis and Salt Formation Routes

The preparation of 1-benzyl-1H-imidazole hydrochloride is a two-step process that involves the synthesis of the 1-benzyl-1H-imidazole precursor followed by its conversion to the hydrochloride salt.

Preparation of 1-Benzyl-1H-imidazole Precursors

The most common method for the synthesis of 1-benzyl-1H-imidazole involves the N-alkylation of imidazole (B134444) with a benzyl (B1604629) halide. This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby activating it for reaction with the electrophilic benzyl halide. A variety of bases and solvents can be employed, leading to the desired product in good to excellent yields.

A one-pot, four-component synthesis has also been described for obtaining 1,2,4-trisubstituted imidazoles, where benzylamine (B48309) is one of the reactants. diva-portal.org This approach highlights the versatility of multicomponent reactions in constructing the imidazole core. diva-portal.org

Table 1: Synthesis of 1-Benzyl-1H-imidazole Precursors

| Starting Material | Reagent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| Imidazole | Benzyl chloride | NaH | DMF | RT, 24h | - | sciforum.net |

| Imidazole | Benzyl bromide | K₂CO₃ | DMF | RT, 12h | 95 | nih.gov |

| Imidazole | Benzyl alcohol | Carboxylic acid | - | 200-300°C | High | derpharmachemica.com |

| 3-(2-bromo acetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, aromatic aldehyde, benzyl amine | Ammonium (B1175870) acetate (B1210297) | - | Absolute alcohol | Reflux, 6-7h | 78-92 | diva-portal.org |

| Chalcone (B49325), Benzylamine | Cu(OTf)₂, I₂ | - | Toluene | 70°C, 24h | 36-60 | acs.org |

Procedures for Hydrochloride Salt Derivatization

The conversion of 1-benzyl-1H-imidazole to its hydrochloride salt is a straightforward acid-base reaction. This process is often performed to improve the compound's solubility in aqueous media and to facilitate its handling and purification. The free base is typically dissolved in an appropriate organic solvent, and a solution of hydrochloric acid is added, leading to the precipitation of the hydrochloride salt.

A detailed procedure involves dissolving the crude 1-benzyl-1H-imidazole in an aqueous solution of hydrochloric acid, followed by washing with an organic solvent like ether. After adjusting the pH of the aqueous layer to 10, the free base is extracted with an organic solvent, dried, and the solvent is evaporated to yield the purified product which can then be converted to the hydrochloride salt.

Table 2: Derivatization to this compound

| Starting Material | Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1-benzyl-1H-imidazole | HCl in Et₂O | Diethyl ether | RT | Quantitative | General Procedure |

| 1-benzyl-1H-imidazole | Concentrated HCl | Water/Isopropanol | 20-25°C, 30 min | - | unipi.it |

| Imidazol-1-yl-acetic acid tert-butyl ester | Water, then conc. HCl | Water | 90-95°C, 2h, then 20-25°C | - | unipi.it |

Advanced Synthetic Pathways to Substituted Imidazole Systems

This compound is a valuable starting material for the synthesis of more complex and substituted imidazole systems, which are often explored for their biological activities.

Multi-Step Synthesis Utilizing this compound as an Intermediate

The imidazole nucleus is a common scaffold in a variety of bioactive compounds. semanticscholar.org 1-Benzyl-1H-imidazole and its derivatives serve as key intermediates in the multi-step synthesis of these molecules. For instance, substituted (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol has been synthesized from the reaction of (1H-benzo[d]imidazol-2-yl)methanol with benzyl bromides in the presence of potassium carbonate. nih.gov This intermediate can be further oxidized to the corresponding carbaldehyde, which then serves as a precursor for the synthesis of benzimidazole-chalcone hybrids. nih.gov

Another example involves the synthesis of (E)-4-(1-benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxyacyl)but-3-enoic acid, where 1-benzyl-2-methylimidazole-4-formaldehyde is a key intermediate. google.com This multi-step process highlights the utility of the 1-benzylimidazole (B160759) moiety in building complex side chains on the imidazole ring. google.com

Regioselective Functionalization of the Imidazole Ring

The selective introduction of functional groups onto the imidazole ring is crucial for modifying the properties of the final molecule. The benzyl group at the N-1 position influences the regioselectivity of electrophilic substitution reactions.

Halogenation: Halogenation of imidazoles can occur at all three carbon positions. core.ac.uk The regioselectivity can be influenced by the reaction conditions and the specific halogenating agent used. For example, N-halosuccinimides have been used for the regioselective halogenation of N-heteroarenes in the presence of a Cu-Mn spinel oxide catalyst. researchgate.net

Nitration: The nitration of 1-benzyl-1H-imidazole derivatives has been studied, and the position of the nitro group can be controlled by the substituents already present on the imidazole ring. For instance, the nitration of 1-benzyl-1H-imidazole-4-carboxylic acid with a mixture of nitric and sulfuric acid at low temperatures leads to the regioselective introduction of the nitro group at the 5-position. This selectivity is attributed to the electronic effects of the benzyl and carboxylic acid groups.

Electrochemical Methods for Imidazole Construction

Electrochemical synthesis is emerging as a powerful and environmentally friendly tool for the construction of heterocyclic compounds, including imidazoles. Current time information in Bangalore, IN. These methods often proceed under mild conditions and avoid the use of stoichiometric oxidants or metal catalysts. semanticscholar.org

An electrochemically induced synthesis of imidazoles from vinyl azides and benzylamines has been developed. Current time information in Bangalore, IN. The proposed mechanism involves the anodic oxidation of iodide to generate electrophilic iodine species, which then react with the starting materials to form intermediates that cyclize to the imidazole ring. Current time information in Bangalore, IN. Another electrochemical approach involves the oxidative tandem cyclization of aryl ketones and benzylamines to produce 1,2,4-trisubstituted-(1H)-imidazoles. semanticscholar.org These methods offer a direct route to substituted imidazoles and demonstrate the potential of electrochemistry in this field.

Denitrogenative Transformation Strategies

A notable strategy for synthesizing functionalized 1H-imidazole rings involves the denitrogenative transformation of triazole precursors. This approach provides an efficient pathway to substituted imidazoles that can be precursors to or derivatives of 1-benzyl-1H-imidazole.

One such method begins with 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov An acid-mediated reaction of these triazoles, specifically 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles, initiates a sequence of intramolecular cyclization, triazole ring opening, and subsequent insertion of an in-situ generated carbene intermediate into the O-H bond of various alcohols. mdpi.comnih.gov This process, which involves the loss of a nitrogen molecule (N₂), effectively transforms the five-membered triazole ring into a five-membered imidazole ring, yielding novel 2-substituted 1H-imidazole derivatives. mdpi.comnih.gov The versatility of this method lies in the ability to introduce diverse substituents at the 2-position of the imidazole core by varying the alcohol used in the reaction. mdpi.com The utilization of NH-1,2,3-triazoles as readily available building blocks in these denitrogenative ring cleavage transformations offers a convenient route to a variety of nitrogen heterocycles. researchgate.net

Catalytic Synthesis Approaches to Imidazole Derivatives

Catalysis plays a crucial role in the efficient synthesis of imidazole derivatives, including N-benzylated systems. Various metal catalysts and reaction conditions have been developed for the multi-component assembly of the imidazole core.

One common approach is the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine (such as benzylamine to install the N-benzyl group), and an ammonium source (like ammonium acetate). semanticscholar.orgnih.gov Different catalysts can be employed to promote this reaction, often leading to high yields of polysubstituted imidazoles. For instance, Y(NO₃)₃·6H₂O has been used as an effective catalyst for the synthesis of 1-benzyl-2,4,5-trisubstituted imidazoles. semanticscholar.org Another approach utilizes a magnetic nanocomposite, Fe₃O₄@SiO₂/bipyridinium, as a reusable catalyst for the solvent-free synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.govscispace.com The use of copper catalysts, such as copper(I) iodide (CuI), is also prevalent, particularly in N-arylation reactions to form the bond between the imidazole nitrogen and a phenyl group, a process analogous to N-benzylation. nih.govscispace.com

The table below summarizes various catalytic systems used in the synthesis of imidazole derivatives relevant to the 1-benzyl-1H-imidazole scaffold.

| Catalyst System | Reactants | Product Type | Key Features |

| Y(NO₃)₃·6H₂O | Benzil, Aldehydes, Primary Amines, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazoles | Efficient synthesis of polysubstituted imidazoles. semanticscholar.org |

| Fe₃O₄@SiO₂/BNC | Benzil, Aldehydes, Anilines, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazoles | Solvent-free conditions, catalyst is reusable. nih.govscispace.com |

| CuI / K₃PO₄ | Imidazole, Iodobenzene | N-arylimidazoles | Quantitative yields for N-arylation. nih.govscispace.com |

| Ru(II) Complex | Benzil, Ammonium Acetate, Benzaldehyde | Tri-substituted Imidazoles | Efficient synthesis of 2,4,5-triaryl-1H-imidazoles. researchgate.net |

| InCl₃·3H₂O | Benzil, Ammonium Acetate, Benzaldehyde | Tri-substituted Imidazoles | Alternative Lewis acid catalyst for imidazole synthesis. researchgate.net |

Transformations of Functional Groups on the 1-Benzyl-1H-imidazole Moiety

Once the 1-benzyl-1H-imidazole core is formed, its constituent parts—the imidazole ring and the benzyl group—can undergo various chemical transformations.

Functional groups attached to the 1-benzyl-1H-imidazole scaffold can be modified through oxidation and reduction. For example, in the synthesis of benzimidazole-based compounds, a primary alcohol substituent on the imidazole ring can be oxidized to the corresponding aldehyde. The Dess-Martin periodinane is an effective reagent for this transformation, converting substituted (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol into the respective carbaldehyde. nih.gov This type of oxidation is a key step in elaborating the structure for further reactions. nih.gov

Reduction reactions are also synthetically important. In the construction of related heterocyclic systems like imidazo[4,5-b]pyridines, a nitro group on an aromatic ring attached to the core structure can be reduced to a primary amine. nih.gov This transformation is typically achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, yielding a diamino intermediate that is crucial for subsequent cyclization to form the fused imidazole ring. nih.gov

The 1-benzyl-1H-imidazole system can participate in nucleophilic substitution reactions at several positions. The nitrogen atom of the imidazole ring is nucleophilic and can be alkylated. The synthesis of 1-benzyl-1H-imidazole itself often involves the nucleophilic attack of imidazole on benzyl halide.

Furthermore, if the imidazole ring is substituted with a good leaving group, such as a halogen at the C2 position, it becomes susceptible to nucleophilic aromatic substitution. For instance, 2-chloro-1-benzyl-1H-benzimidazole derivatives can react with various amines under microwave heating. nih.gov In these reactions, the amine acts as the nucleophile, displacing the chloride to form N-substituted 2-amino-1-benzyl-1H-benzimidazole compounds. nih.gov

The benzyl group itself also influences reactivity. Primary benzylic halides, such as benzyl bromide, readily undergo Sₙ2 reactions. ucalgary.ca Secondary or tertiary benzylic halides typically react via an Sₙ1 mechanism due to the formation of a resonance-stabilized benzylic carbocation. ucalgary.ca

The benzyl group of this compound contains a benzene (B151609) ring that can undergo electrophilic aromatic substitution (EAS). libretexts.orgmasterorganicchemistry.com The substituent already present on the ring—in this case, the -CH₂-imidazole group—directs the position of the incoming electrophile.

The mechanism of EAS involves the attack of the aromatic ring's π-electrons on an electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion). masterorganicchemistry.comuci.edu A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com The -CH₂- group attached to the ring is an alkyl group, which is generally considered an activating group and an ortho, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on the benzyl moiety of 1-benzyl-1H-imidazole would be expected to yield predominantly the ortho- and para-substituted products. The imidazole moiety, being connected through a methylene (B1212753) bridge, exerts its electronic influence inductively, modifying the reactivity of the benzene ring compared to toluene.

Mechanistic Elucidation of Reactions Involving 1 Benzyl 1h Imidazole Hydrochloride

Investigation of Reaction Pathways for Imidazole (B134444) Ring Formation

The synthesis of the imidazole core, particularly when substituted with a benzyl (B1604629) group at the N-1 position, can be achieved through various strategic approaches. These methods often involve cyclization and condensation reactions, with catalysts playing a pivotal role in directing the reaction towards the desired products.

Cyclization Mechanisms

Cyclization reactions are fundamental to forming the five-membered imidazole ring. These reactions can proceed through several mechanistic pathways, often dictated by the starting materials and reaction conditions.

One notable method involves the reaction of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov In an acid-mediated denitrogenative transformation, 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles undergo intramolecular cyclization. This is followed by the opening of the triazole ring and the insertion of an in situ generated carbene intermediate into the O-H bond of an alcohol. mdpi.comnih.gov A plausible mechanism suggests an initial hydrolysis of the starting 5-amino-1,2,3-triazoloacetal to an aldehyde, which then cyclizes to an imidazotriazole intermediate. This intermediate exists in equilibrium with its tautomeric form, which then eliminates nitrogen to form a carbene that subsequently reacts to yield the 2-substituted imidazole. mdpi.com

Another approach utilizes the cyclization of unactivated alkenes in benzimidazoles, promoted by visible light. This radical cyclization of 1-(pent-4-en-1-yl)-1H-benzo[d]imidazole with difluoroacetic acid and a hypervalent iodine reagent proceeds without the need for a metal catalyst, base, or photocatalyst. beilstein-journals.org Mechanistic studies, including the use of radical scavengers, indicate the reaction proceeds via a radical pathway. beilstein-journals.org

Base-mediated 7-exo-dig cyclizations of substrates bearing terminal alkyne groups have also been employed to synthesize imidazole-fused 1,4-benzoxazepines. nih.gov Depending on the electronic properties of the substituents, these reactions can proceed under acidic or basic conditions. nih.gov

Condensation Reactions

Condensation reactions are a cornerstone of imidazole synthesis, often involving the reaction of a dicarbonyl compound, an aldehyde, an amine, and an ammonium (B1175870) salt. The synthesis of 1,2,4,5-tetrasubstituted imidazoles, for instance, can be achieved through the cyclocondensation of a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate (B1210297). researchgate.net

A widely used method is the condensation of o-phenylenediamine (B120857) with carboxylic acids or aldehydes. nih.gov While traditionally requiring harsh dehydrating conditions, newer methods have been developed using milder oxidizing agents like sodium metabisulfite (B1197395). nih.gov The synthesis of bis-benzimidazoles, for example, has been achieved by condensing 4-piperazinyl-phenylenediamine derivatives with aldehydes in the presence of sodium metabisulfite in ethanol. nih.gov

The reaction of benzyl, functionalized aldehydes, prop-2-ynylamine, and ammonium acetate, catalyzed by CuFe2O4 nanoparticles, also yields tetrasubstituted imidazoles. nih.gov Similarly, the condensation of benzyl, aminoethylpiperazine, various aldehydes, and ammonium acetate can be catalyzed by SO42−/Y2O3 to form tetrasubstituted imidazole derivatives. nih.gov

Role of Catalysts in Reaction Selectivity

Catalysts are crucial in directing the regioselectivity and efficiency of imidazole ring formation. Various metal catalysts and catalytic systems have been developed to this end.

Copper catalysts are frequently employed. For instance, a copper-catalyzed reaction of amines with enones can produce 1,2,4-trisubstituted imidazoles, including those with a benzyl group at the N-1 position. rsc.org The proposed mechanism involves copper-promoted imine and iodonium (B1229267) formation, followed by intramolecular cyclization and aromatization. rsc.org In another example, copper-catalyzed decarboxylative coupling of carboxylic acids, imidamides, and nitroalkanes affords regioselectively substituted imidazoles. rsc.org

Palladium catalysts are also significant, particularly in direct arylation reactions. The synthesis of 1,5-diaryl-1H-imidazoles can be achieved by the palladium-catalyzed direct coupling of 1-aryl-1H-imidazoles with aryl halides. acs.org The reaction mechanism is believed to involve an electrophilic attack of an arylpalladium(II) halide species on the imidazole ring. acs.org The choice of ligand, such as triphenylphosphine (B44618) (PPh3) or arsanylidene (AsPh3), can influence the selectivity of the reaction, minimizing the formation of byproducts. acs.org

Other catalytic systems include zinc(II) dichloride in a deep eutectic solvent with urea, which catalyzes the synthesis of 4,5-diphenyl-2-substituted imidazoles from aldehydes and benzyl. rsc.org Heterogeneous catalysts like ZnFe2O4 nanoparticles have also been used, where the iron is proposed to act as a Lewis acid to activate carbonyl groups. rsc.org The choice of catalyst can be critical in controlling the competitive formation of trisubstituted versus tetrasubstituted imidazoles in multi-component reactions. researchgate.net

Detailed Mechanistic Studies of Derivatization Reactions

Once the 1-benzyl-1H-imidazole scaffold is formed, it can undergo various derivatization reactions to introduce new functional groups. Understanding the mechanisms of these reactions is key to controlling the outcome and synthesizing desired products.

SN2 and SE2' / SE2cB Processes

Nucleophilic substitution reactions, particularly the SN2 (substitution nucleophilic bimolecular) mechanism, are important for modifying the imidazole ring and its substituents. The SN2 reaction is a one-step process where a nucleophile attacks the substrate from the side opposite to the leaving group, resulting in an inversion of stereochemistry. masterorganicchemistry.comyoutube.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comyoutube.com For imidazole derivatives, the reactivity in SN2 reactions is influenced by steric hindrance around the reaction center. masterorganicchemistry.com Primary alkyl halides are generally more reactive than secondary ones in SN2 reactions. masterorganicchemistry.com

The introduction of a benzyl group onto the imidazole nitrogen is often achieved via a nucleophilic substitution reaction using a benzyl halide. smolecule.com This reaction typically follows an SN2 pathway.

Electrophilic substitution reactions also play a role in the functionalization of the imidazole ring. The imidazole ring is susceptible to electrophilic attack at several positions. thieme-connect.de

C-C Bond Cleavage Mechanisms in Imidazole Scaffolds

While less common, C-C bond cleavage reactions can occur in imidazole scaffolds under specific conditions, leading to interesting molecular rearrangements and the formation of new products.

One example is the copper- and iodine-catalyzed C-C bond cleavage of chalcones in the presence of benzylamines to synthesize 1,2,4-trisubstituted-(1H)-imidazoles. acs.org In this reaction, the α,β-unsaturated C-C bond of the chalcone (B49325) is cleaved, and the β-portion is eliminated. acs.org The proposed mechanism involves a series of steps including addition, rearrangement, iodonium ion formation, intramolecular cyclization, and finally C-C bond cleavage to yield the aromatized imidazole product. acs.org

Another instance of C-C bond cleavage involves the hydrogenation of 4-phenyl derivatives of spinaceamine, which leads to the cleavage of the C4-N5 bond to give 5-benzyl-substituted histamines. researchgate.net This process is thought to be facilitated by the benzylic effect on the C-N bond. researchgate.net Furthermore, fluoride-anion-induced ring expansion of benzocyclic ketones via insertion of arynes into unactivated benzylic C-C bonds has been reported, although this is a more general reaction not specific to imidazole scaffolds. nih.gov

Hydrogen Bonding and Proton Transfer Dynamics

The intricate interplay of hydrogen bonding and proton transfer is fundamental to the chemical behavior of 1-benzyl-1H-imidazole hydrochloride. The presence of the imidazolium (B1220033) ring, the benzyl substituent, and the chloride anion establishes a complex network of non-covalent interactions that dictate the compound's structure, stability, and potential reactivity. This section delves into the mechanistic details of these phenomena, drawing upon crystallographic data of related structures, spectroscopic studies, and computational modeling of analogous systems.

In solution, the dynamics of hydrogen bonding become more complex due to the influence of the solvent. The chloride anion can form hydrogen bonds with solvent molecules, which in turn affects its interaction with the imidazolium cation. The benzyl group, while primarily hydrophobic, can also engage in weak C-H···X interactions (where X is a hydrogen bond acceptor) with the solvent.

Proton transfer dynamics in this compound are intrinsically linked to the hydrogen-bonding network. The proton on the nitrogen of the imidazolium ring is the most acidic and is the primary participant in proton transfer processes. The transfer of this proton is a key step in many reactions where this compound might act as a proton donor or catalyst.

The mechanism of proton transfer can be conceptualized through models developed for similar imidazolium-based ionic liquids. mdpi.combohrium.commdpi.com In these systems, proton transfer is often described by a Grotthuss-type mechanism, where a proton is shuttled along a chain of hydrogen-bonded molecules. In the case of this compound, this could involve the transfer of a proton from one imidazolium cation to a neighboring one via a bridging chloride anion or solvent molecules.

Computational studies, such as Density Functional Theory (DFT), provide valuable insights into the energetics and transition states of these proton transfer events. researchgate.netsemanticscholar.org These studies can elucidate the potential energy surface for proton movement and identify the key intermediates and activation barriers involved. For instance, calculations on similar imidazolium systems have helped in understanding the role of cation-anion pairing and the influence of substituents on the ease of proton transfer.

Spectroscopic techniques are instrumental in probing the dynamics of hydrogen bonding and proton transfer. Infrared (IR) spectroscopy can monitor the stretching frequencies of N-H and C-H bonds, which are sensitive to their involvement in hydrogen bonding. researchgate.netaip.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying proton exchange dynamics. acs.orgnih.gov The chemical shift of the N-H proton provides information about its hydrogen-bonding environment, and techniques like variable-temperature NMR can be used to determine the rates of proton exchange.

Table 1: Representative Hydrogen Bond Parameters in Imidazole and Benzimidazole (B57391) Hydrochloride Derivatives

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N | H | Cl | ~1.02 | ~2.0-2.2 | ~3.0-3.2 | ~160-175 | mdpi.com |

| C | H | Cl | ~1.08 | ~2.6-2.9 | ~3.5-3.8 | ~140-160 | researchgate.net |

| C | H | O (water) | ~1.08 | ~2.4-2.7 | ~3.3-3.6 | ~150-170 | researchgate.net |

| O (water) | H | Cl | ~0.96 | ~2.2-2.4 | ~3.1-3.3 | ~165-175 | researchgate.net |

| C | H | π (centroid) | ~1.08 | ~2.7-3.0 | - | ~130-150 | nih.gov |

Note: The data in this table are representative values derived from crystallographic studies of similar compounds and are intended to provide an approximate range for the expected hydrogen bond geometries in this compound.

Computational and Theoretical Studies on 1 Benzyl 1h Imidazole Hydrochloride Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have become an indispensable tool for elucidating the intrinsic properties of molecular systems. For 1-benzyl-1H-imidazole hydrochloride, these calculations offer a detailed picture of its three-dimensional structure and electronic distribution.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study imidazole (B134444) and its derivatives, providing accurate predictions of molecular geometries and energies. In the case of this compound, the protonation of the imidazole ring is a key feature. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, are used to optimize the molecular geometry of the 1-benzyl-1H-imidazolium cation. ijcce.ac.ir

These calculations reveal the bond lengths and angles of the most stable conformation. For instance, in related 1-benzyl-2-phenyl-1H-benzimidazole derivatives, DFT calculations have shown good agreement with experimental X-ray diffraction data for bond lengths and angles within the imidazole ring. biointerfaceresearch.com The protonation at one of the nitrogen atoms in the imidazole ring of 1-benzyl-1H-imidazole leads to a shortening of the adjacent C-N bonds, indicating a degree of double-bond character and charge delocalization within the imidazolium (B1220033) ring.

Table 1: Representative Calculated Bond Lengths and Angles for a Protonated Imidazole System (Generalized)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G**) |

| Bond Length | C1-N32 | ~1.39 Å |

| C10-N33 | ~1.40 Å | |

| C1-C2 | ~1.35 Å | |

| Angle | N32-C1-C2 | ~108° |

| C1-C2-N33 | ~109° | |

| C1-N32-C10 | ~108° | |

| Note: This data is representative of similar imidazolium systems and serves as an illustrative example. Specific values for this compound would require dedicated calculations. |

Ab Initio and Semi-Empirical Approaches

Ab initio methods, which are based on first principles without the use of empirical parameters, and semi-empirical methods, which use some experimental data to simplify calculations, have also been employed to study imidazole derivatives. Ab initio methods like Hartree-Fock (HF) can provide a fundamental understanding of the electronic structure, although they may be less accurate than DFT for certain properties.

Semi-empirical methods offer a computationally less expensive alternative for larger systems, though with some trade-off in accuracy. These methods have been used to investigate the electronic properties and reactivity of various heterocyclic compounds. For this compound, these approaches can complement DFT studies by providing qualitative insights into its molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability.

For the 1-benzyl-1H-imidazolium cation, the HOMO is typically localized on the benzyl (B1604629) and imidazole rings, while the LUMO is also distributed across the aromatic system. The presence of the positive charge on the imidazolium ring generally leads to a lowering of both HOMO and LUMO energy levels compared to the neutral molecule. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. beilstein-journals.org

Table 2: Representative Frontier Molecular Orbital Energies for a Protonated Imidazole System (Generalized)

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -7.0 to -8.0 |

| LUMO | ~ -1.5 to -2.5 |

| HOMO-LUMO Gap | ~ 5.5 to 6.5 |

| Note: This data is generalized from studies on similar imidazolium systems. The exact values for this compound will depend on the specific computational method and basis set used. |

Spectroscopic Parameter Prediction and Validation

Computational methods are also instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for validation.

Gauge-Independent Atomic Orbital (GIAO) NMR Chemical Shift Computations

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. This method, often used in conjunction with DFT, can provide highly accurate predictions of ¹H and ¹³C NMR spectra. For this compound, the protonation of the imidazole ring significantly affects the chemical shifts of the ring protons and carbons. beilstein-journals.org

Theoretical calculations of NMR spectra for related imidazolium salts have shown good agreement with experimental data. nih.gov The calculated chemical shifts help in the unambiguous assignment of the signals in the experimental spectra. The proton on the nitrogen atom (N-H) in the imidazolium ring is expected to have a characteristic downfield chemical shift.

Table 3: Representative Calculated ¹H and ¹³C NMR Chemical Shifts for a 1-Benzyl-1H-imidazolium Cation (Generalized)

| Atom | Calculated Chemical Shift (ppm) |

| Imidazole H (ring) | 7.5 - 9.0 |

| Benzyl CH₂ | ~5.5 |

| Benzyl Aromatic H | 7.2 - 7.6 |

| Imidazole C (ring) | 120 - 140 |

| Benzyl CH₂ C | ~50 |

| Note: These are representative chemical shift ranges based on analogous structures. Actual values for this compound may vary. |

Vibrational Frequency Calculations and Spectral Simulations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. For 1-benzyl-1H-imidazole, studies have detailed the vibrational spectra and assigned the various stretching and bending modes. researchgate.net

In the case of the hydrochloride salt, the protonation of the imidazole ring and the presence of the chloride counter-ion will influence the vibrational frequencies. For instance, the N-H stretching vibration of the imidazolium cation will appear as a distinct band. The calculated vibrational spectra can be compared with experimental FT-IR and FT-Raman spectra to confirm the structure and understand the intermolecular interactions, such as hydrogen bonding between the imidazolium cation and the chloride anion. ijcce.ac.ir

Table 4: Representative Calculated Vibrational Frequencies for a 1-Benzyl-1H-imidazolium System (Generalized)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch (Imidazolium) | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Imidazole Ring) | 1580 - 1620 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-H Bending | 1000 - 1400 |

| Note: These are generalized frequency ranges from studies on similar compounds. Specific frequencies for this compound would require dedicated computational analysis. |

Reaction Mechanism Prediction and Energy Profile Analysis

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of high-energy transition states and the mapping of the energy landscape of a reaction.

The transition state (TS) is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway. Locating this state is crucial for understanding the feasibility and kinetics of a reaction. Computational methods, such as those based on density functional theory (DFT), are employed to find the geometry of the transition state. nih.gov These calculations involve optimizing the molecular structure to a first-order saddle point, where it is a minimum in all directions except for the one corresponding to the reaction coordinate. nih.gov

Once a transition state is located, its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov Following the localization of the TS, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC path traces the minimum energy path from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired chemical species. nih.gov

For a system like this compound, this methodology could be applied to predict the mechanisms of its formation or subsequent reactions. For instance, in the N-benzylation of imidazole to form the 1-benzyl-1H-imidazole cation, a transition state for the nucleophilic attack of the imidazole nitrogen on benzyl chloride could be computationally modeled. The IRC would then illustrate the trajectory of the atoms as the C-N bond forms and the C-Cl bond breaks.

Table 1: Illustrative Transition State and IRC Data for a Hypothetical Reaction

| Parameter | Value | Description |

| Reaction | N-benzylation of Imidazole | Hypothetical reaction for illustrative purposes. |

| Computational Method | B3LYP/6-31G* | A common DFT functional and basis set. |

| Transition State Energy | - | Relative energy of the transition state. |

| Imaginary Frequency | -1 | Confirms a true transition state. |

| Key TS Bond Distances | C-N: 2.1 Å, C-Cl: 2.3 Å | Illustrative bond lengths at the transition state. |

| IRC Path | Reactants -> TS -> Products | Confirms the connection between minima. |

The Potential Energy Surface (PES) provides a comprehensive landscape of the energy of a molecular system as a function of its geometry. By mapping the PES, chemists can identify all possible stable molecules (minima) and the transition states that connect them. This allows for a complete understanding of the possible reaction pathways and their relative energy barriers.

For this compound, a PES map could reveal different conformational isomers and the energy barriers for their interconversion. For example, the rotation around the C-N bond connecting the benzyl group to the imidazole ring would have a specific energy profile that can be mapped. The minima on this surface would correspond to the most stable rotational conformers.

Furthermore, in a reaction involving the imidazole ring, such as electrophilic substitution, the PES can be mapped by varying the coordinates of the incoming electrophile relative to the ring. This would identify the most likely sites of attack and the corresponding activation energies. Computational studies on related imidazole derivatives have utilized PES mapping to understand reaction selectivity.

Intermolecular Interaction Studies and Non-Covalent Bonding Analysis

Non-covalent interactions are crucial in determining the solid-state structure and properties of molecular compounds like this compound. These interactions, though weaker than covalent bonds, govern how molecules pack in a crystal and interact in solution.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule and between molecules. allsubjectjournal.com It transforms the complex many-electron wavefunction into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (lone pairs, bonding orbitals, and anti-bonding orbitals). nih.gov

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov Larger E(2) values indicate stronger interactions.

In the context of this compound, NBO analysis can elucidate the nature of the non-covalent interactions between the cation and the chloride anion, as well as between adjacent cations in a crystal lattice. For instance, hydrogen bonds between the acidic protons of the imidazole ring and the chloride ion can be characterized by significant E(2) values for the interaction between the chloride lone pair (donor) and the N-H or C-H anti-bonding orbitals (acceptors). Similarly, π-π stacking interactions between the benzyl and imidazole rings of neighboring molecules can be investigated.

Studies on related imidazole and benzimidazole (B57391) systems have shown that NBO analysis can quantify the strength of various intermolecular interactions, such as C-H···N and C-H···π hydrogen bonds, which stabilize the crystal packing. nih.gov For example, the delocalization of electron density from a lone pair on a nitrogen atom to an antibonding orbital of a neighboring molecule can result in significant stabilization energies.

Table 2: Illustrative NBO Analysis Data for Intermolecular Interactions in an Imidazolium System

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (Cl⁻) | σ* (N-H) | 15.2 | Strong Hydrogen Bond |

| LP (N) | σ* (C-H) | 3.5 | Weak Hydrogen Bond |

| π (Benzyl Ring) | π* (Imidazole Ring) | 1.8 | π-π Stacking |

| C-H | π* (Benzyl Ring) | 0.9 | C-H···π Interaction |

Note: The data in this table is illustrative and represents typical values found in computational studies of similar ionic and aromatic systems. LP denotes a lone pair, and σ* and π* denote anti-bonding orbitals.

Advanced Spectroscopic and Structural Characterization of 1 Benzyl 1h Imidazole Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. High-resolution 1D and 2D NMR experiments offer unambiguous assignment of proton and carbon signals, confirming the molecular framework.

High-Resolution 1H and 13C NMR Techniques

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for the characterization of 1-benzyl-1H-imidazole and its derivatives. The chemical shifts (δ) in the spectra provide information about the electronic environment of each nucleus.

For 1-benzyl-1H-imidazole, the ¹H NMR spectrum typically shows distinct signals for the imidazole (B134444) ring protons, the benzyl (B1604629) group's aromatic protons, and the benzylic methylene (B1212753) (CH₂) protons. researchgate.net The proton on the C2 carbon of the imidazole ring appears as a singlet at the most downfield position among the imidazole protons due to the influence of the two adjacent nitrogen atoms. researchgate.net The protons on C4 and C5 of the imidazole ring also appear as distinct singlets. researchgate.net The benzyl group protons typically present as a multiplet in the aromatic region, while the benzylic CH₂ protons give a characteristic singlet. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The chemical shifts of the imidazole ring carbons are particularly diagnostic. researchgate.net The formation of the hydrochloride salt would be expected to induce downfield shifts in the signals of the nearby protons and carbons, particularly those on the imidazole ring, due to the effect of protonation.

Table 1: Representative ¹H and ¹³C NMR Data for 1-Benzyl-1H-imidazole and a Derivative

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 1-Benzyl-1H-imidazole | CDCl₃ | 7.51 (s, 1H, NCHN), 7.37–7.25 (m, 3H, Ph-H), 7.16–7.08 (m, 2H, Ph-H), 7.06 (s, 1H, NCHCHN), 6.87 (s, 1H, NCHCHN), 5.08 (s, 2H, CH₂) | 137.4, 136.1, 129.7, 128.9, 128.2, 127.2, 119.2, 50.7 (CH₂) | researchgate.net |

| 1-Benzyl-2-methyl-1H-imidazole | CDCl₃ | 7.30–7.17 (m, 3H, Ph-H), 6.98 (d, J=1.5 Hz, 2H, Ph-H), 6.88 (d, J=1.3 Hz, 1H, NCHCHN), 6.76 (d, J=1.4 Hz, 1H, NCHCHN), 4.95 (s, 2H, CH₂), 2.45 (s, 3H, CH₃) | 144.5, 136.1, 128.6, 127.6, 126.9, 126.3, 119.6, 49.3 (CH₂), 12.8 (CH₃) | researchgate.net |

Two-Dimensional (2D) NMR Experiments for Structural Assignment

While 1D NMR provides essential information, complex structures or crowded spectra necessitate the use of two-dimensional (2D) NMR experiments for complete and unambiguous signal assignment. jocpr.comemerypharma.com These techniques reveal correlations between nuclei, either through chemical bonds or through space.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbons. emerypharma.com For 1-benzyl-1H-imidazole, COSY would show correlations among the protons of the phenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com It is invaluable for assigning carbon signals based on previously assigned proton signals. For instance, the singlet from the benzylic CH₂ protons in the ¹H spectrum would show a cross-peak to the corresponding CH₂ carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. science.gov This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For 1-benzyl-1H-imidazole, HMBC would show correlations from the benzylic CH₂ protons to the C2 and C5 carbons of the imidazole ring, as well as to the ipso-carbon of the phenyl ring, confirming the connectivity between the benzyl group and the imidazole ring. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. rsc.org A NOESY experiment could confirm the regiochemistry by showing a cross-peak between the benzylic CH₂ protons and the H-2 proton of the imidazole ring. beilstein-journals.orgrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

In the FTIR spectrum of 1-benzyl-1H-imidazole, characteristic peaks for the C-H stretching of the aromatic and imidazole rings, C=N and C=C stretching vibrations of the imidazole and benzene (B151609) rings, and various bending vibrations are observed. bldpharm.com For the hydrochloride salt, the most significant change would be the appearance of a broad absorption band corresponding to the N-H stretching vibration of the imidazolium (B1220033) cation, typically in the region of 2500-3300 cm⁻¹.

Table 2: Key FTIR Vibrational Bands for 1-Benzyl-1H-imidazole and Related Compounds

| Wavenumber (cm⁻¹) | Assignment | Compound Type | Reference |

|---|---|---|---|

| ~3113 | C-H stretching (benzene ring) | 1-Benzyl-1H-imidazole | bldpharm.com |

| ~1604 | C=N stretching (imidazole ring) | 1-Benzyl-1H-imidazole | bldpharm.com |

| ~1154 | S=O stretching | 1-Benzyl-5-(chloromethyl)-2-(methylsulfonyl)-1H-imidazole | |

| ~3446 | N-H stretching (indole) | 3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-1H-indole Derivatives |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 1-benzyl-1H-imidazole would show strong bands for the aromatic ring breathing modes and other skeletal vibrations. researchgate.netahievran.edu.tr

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can dramatically amplify the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces (typically silver or gold). nih.govnih.gov This enhancement allows for the detection of very low concentrations of an analyte and can provide information about the molecule's orientation on the surface. researchgate.net For imidazole-containing compounds, SERS studies often show that the molecule adsorbs onto the metal surface via the pyridine-type nitrogen atom. researchgate.net SERS, in combination with computational methods like Principal Component Analysis (PCA), has been used to study the interactions of imidazole derivatives with biological molecules like DNA and to evaluate antibacterial activity. nih.govnih.govacs.org The fingerprint region of the SERS spectrum (200-1800 cm⁻¹) reveals characteristic peaks for imidazole ring deformations and stretching modes that can shift or change in intensity upon interaction with other molecules or surfaces. researchgate.net

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through analysis of fragmentation patterns, the structure of the compound.

For 1-benzyl-1H-imidazole, electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺). The most characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. researchgate.net Other fragments may arise from the decomposition of the imidazole ring itself, involving the loss of species like HCN. researchgate.net

Electrospray ionization (ESI-MS), a softer ionization technique, is commonly used for analyzing salts. For 1-benzyl-1H-imidazole hydrochloride, ESI-MS in positive ion mode would be expected to show a strong signal corresponding to the protonated molecule [M+H]⁺, where M is the free base (1-benzyl-1H-imidazole). This would appear at an m/z value corresponding to the molecular weight of the free base plus the mass of a proton.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of elemental composition by measuring the mass-to-charge ratio (m/z) with very high precision. This technique allows for the determination of a compound's exact mass, which can be compared against a calculated theoretical value to confirm its molecular formula.

In the study of 1-benzyl-1H-imidazole derivatives, HRMS is routinely employed to verify the successful synthesis of target molecules. For instance, in the synthesis of various 1,2,4-trisubstituted-(1H)-imidazoles, HRMS analysis confirmed the formation of the desired products by comparing the calculated mass for the protonated molecule ([M+H]⁺) with the experimentally observed mass. nih.govacs.org The high resolution of the instrumentation, such as an LTQ Orbitrap mass spectrometer, allows for mass measurements with low ppm error, providing strong evidence for the assigned chemical formula. acs.org This level of precision is essential to distinguish between compounds with the same nominal mass but different elemental compositions.

Detailed HRMS findings for several 1-benzyl-1H-imidazole derivatives are presented below, showcasing the close agreement between calculated and experimentally found exact masses. nih.govacs.org

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| 1-Benzyl-2-phenyl-4-(p-tolyl)-1H-imidazole | C₂₃H₂₁N₂ | 325.1705 | 325.1707 | nih.govacs.org |

| 1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole | C₂₃H₂₁N₂O | 341.1654 | 341.1637 | nih.govacs.org |

| 1-Benzyl-4-(4-bromophenyl)-2-phenyl-1H-imidazole | C₂₂H₁₈BrN₂ | 389.0653 | 389.0635 | nih.govacs.org |

| 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole | C₁₄H₁₄N₂S | Not Specified | Not Specified | researchgate.net |

Ionization Techniques (ESI-MS, APPI) for Molecular Weight and Fragmentation Analysis

The choice of ionization technique is crucial for analyzing molecules like this compound, which, as a salt, is amenable to soft ionization methods. Electrospray Ionization (ESI) is the most common technique for such compounds, as it allows for the gentle transfer of ions from solution into the gas phase, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation. acs.orguzh.ch This provides a clear determination of the molecular weight. For example, ESI-MS analysis of N-benzyl imidazole derivatives consistently shows the [M+1] peak, corresponding to the protonated molecule. google.com

Atmospheric Pressure Photoionization (APPI) serves as a complementary technique, particularly for less polar compounds that may not ionize efficiently by ESI. mdpi.com Both ESI and APPI can be coupled with HRMS analyzers to provide both accurate mass and molecular weight information. acs.orgmdpi.com Analysis of fragmentation patterns, which can be induced in the mass spectrometer, can further help in elucidating the structure of the molecule.

| Ionization Technique | Analyte Type | Typical Ion Observed | Key Information Provided | Reference |

| Electrospray Ionization (ESI) | Polar, ionic compounds (e.g., hydrochloride salts) | [M+H]⁺ | Molecular Weight | acs.orguzh.chgoogle.com |

| Atmospheric Pressure Photoionization (APPI) | Less polar compounds | [M+H]⁺ or M⁺• | Molecular Weight | mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile, thermally stable compounds | Molecular ion (M⁺•) | Molecular Weight | google.com |

Single-Crystal X-ray Diffraction and Crystallography

Determination of Crystal Structure and Absolute Configuration

For derivatives of 1-benzyl-1H-imidazole, SCXRD studies have been instrumental in confirming their molecular structures. For example, the crystal structure of 1-benzyl-1H-benzimidazole revealed that the benzimidazole (B57391) ring system is essentially planar. nih.govresearchgate.net A key structural feature observed in several derivatives is the orientation of the benzyl group relative to the imidazole or benzimidazole ring system. The dihedral angle between these two rings is often found to be nearly perpendicular, at approximately 85.8 degrees. nih.govresearchgate.net In cases where chiral centers are present, SCXRD can determine the absolute configuration, often by analyzing the Flack parameter. beilstein-journals.org

Analysis of Unit Cell Parameters and Space Group Symmetry

The crystallographic data obtained from SCXRD analysis includes the unit cell parameters—the dimensions of the fundamental repeating unit of the crystal (a, b, c, α, β, γ)—and the space group, which describes the symmetry elements within the crystal. This information is fundamental to defining the crystal system and packing arrangement. Studies on 1-benzyl-1H-imidazole derivatives have reported structures in various crystal systems, including monoclinic and triclinic. nih.govresearchgate.netiucr.org

The table below summarizes crystallographic data for several 1-benzyl-1H-imidazole derivatives.

| Compound | Crystal System | Space Group | Unit Cell Parameters | V (ų) | Z | Reference |

| 1-Benzyl-1H-benzimidazole | Monoclinic | P2/n | a = 6.2265 Å, b = 8.1740 Å, c = 20.975 Å, β = 97.839° | 1057.5 | 4 | nih.govresearchgate.net |

| 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone | Triclinic | P-1 | a = 6.1307 Å, b = 6.5226 Å, c = 34.739 Å, α = 90.021°, β = 92.749°, γ = 110.674° | 1298.0 | 4 | iucr.org |

| 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine | Monoclinic | P2₁/n | a = 15.673 Å, b = 4.7447 Å, c = 17.615 Å, β = 99.067° | 1293.6 | 4 | mdpi.com |

Investigation of Supramolecular Interactions in the Solid State

Commonly observed interactions include classical hydrogen bonds, particularly involving the hydrochloride counter-ion or other hydrogen bond donors/acceptors. In the absence of strong hydrogen bond donors, weaker interactions become dominant. For instance, in the crystal structure of 1-benzyl-1H-benzimidazole, molecules are linked into chains by C—H⋯N hydrogen bonds. nih.govresearchgate.net Furthermore, C—H⋯π and π–π stacking interactions are frequently observed, where the benzyl and imidazole rings of adjacent molecules align. nih.goviucr.orgresearchgate.netiucr.org In a cadmium(II) complex involving 1-benzyl-1H-imidazole ligands, π–π stacking was noted with a centroid-to-centroid distance of 3.832 Å, alongside C—H⋯N and C—H⋯π interactions, which collectively stabilize the supramolecular framework. iucr.orgresearchgate.netiucr.org These intricate networks of weak interactions are fundamental to the resulting crystal architecture.

Applications in Advanced Chemical Systems and Materials Science

Role as a Versatile Chemical Intermediate

The reactivity of the imidazole (B134444) ring, coupled with the influence of the benzyl (B1604629) substituent, allows 1-benzyl-1h-imidazole hydrochloride to serve as a crucial starting material or intermediate in the creation of more complex chemical structures.

Synthesis of Complex Heterocyclic Compounds

This compound is a key building block in the synthesis of a wide array of complex heterocyclic compounds. The imidazole moiety itself is a fundamental unit in many biologically active molecules. The presence of the benzyl group at the N1 position provides steric and electronic modulation, influencing the regioselectivity of subsequent reactions on the imidazole ring.

For instance, derivatives of 1-benzyl-1h-imidazole are utilized in the construction of polysubstituted imidazoles. One notable method involves the copper-catalyzed reaction of chalcones and benzylamines, which, through an unusual C-C bond cleavage, leads to the formation of 1,2,4-trisubstituted-(1H)-imidazoles. acs.orgnih.gov This approach allows for the introduction of various aryl and heteroaryl substituents, creating a library of complex imidazole derivatives with potential applications in medicinal chemistry. acs.orgnih.gov

Furthermore, the core structure can be elaborated through various chemical transformations. For example, the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives has been explored for their potential as TGR5 agonists, highlighting the compound's role in the development of therapeutic agents. nih.gov The synthesis of these complex molecules often involves multiple steps, where the initial 1-benzyl-1h-imidazole framework is crucial for the final product's architecture and properties.

Precursor in the Development of Fine Chemicals

Beyond complex pharmaceuticals, this compound serves as a precursor in the synthesis of various fine chemicals. These include specialized chemicals for research, agrochemicals, and dyes. The imidazole ring system is known for its diverse applications, and the benzyl group can be strategically employed to tune the properties of the final product, such as solubility, stability, and reactivity.

The synthesis of these fine chemicals often leverages the reactivity of the imidazole ring's nitrogen atoms and the potential for substitution on the carbon atoms of the ring. The benzyl group can direct these substitutions or be modified itself to introduce further functionality.

Coordination Chemistry and Ligand Design

The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property is extensively utilized in the field of coordination chemistry and ligand design.

Complexation with Transition Metals (e.g., Copper, Zinc, Gold, Ruthenium, Nickel)

1-Benzyl-1h-imidazole and its derivatives readily form coordination complexes with a variety of transition metals, including copper, zinc, gold, ruthenium, and nickel. nih.govresearchgate.netresearchgate.netacs.org The resulting metal complexes exhibit a range of geometries and electronic properties, which are influenced by the nature of the metal ion, the other ligands present, and the steric and electronic effects of the benzyl group.

Copper (II): Complexes of 1-benzyl-1H-indazol-3-ol with copper(II) have been synthesized and studied for their potential anticancer properties. researchgate.net

Zinc (II): The coordination of imidazoles with zinc(II) is crucial in biological systems and has been studied using various spectroscopic techniques. The steric hindrance from substituents on the imidazole ring, such as a methyl group, can influence the coordination geometry. researchgate.net

Gold: Gold complexes with imidazole-based ligands, particularly N-heterocyclic carbenes, are being investigated as potential anticancer agents. nih.gov

Ruthenium: Ruthenium complexes containing imidazole ligands have been developed for applications in olefin metathesis catalysis. mdpi.comresearchgate.netmdpi.com These phosphine-free catalysts show high performance in ring-closing and cross-metathesis reactions, especially at high temperatures. mdpi.comresearchgate.net Ruthenium complexes with bidentate pyridine-functionalized imidazolylidene ligands have also been synthesized and studied for their electrochemical and photoluminescent properties. researchgate.net

Nickel: Nickel complexes with N-heterocyclic carbene ligands derived from imidazolium (B1220033) salts have been used in cross-coupling reactions. acs.org

The table below summarizes some examples of transition metal complexes with imidazole-based ligands.

| Metal | Ligand Type | Application |

| Copper (II) | 1‐Benzyl‐1H‐indazol‐3‐ol | Anticancer Agents researchgate.net |

| Zinc (II) | Methyl-substituted imidazoles | Model systems for biological coordination researchgate.net |

| Gold | Imidazole N-heterocyclic carbenes | Anticancer Agents nih.gov |

| Ruthenium | Imidazole ligands | Olefin Metathesis Catalysis mdpi.comresearchgate.netmdpi.com |

| Nickel | N-heterocyclic carbenes | Cross-coupling Reactions acs.org |

Exploration as N-Heterocyclic Carbene (NHC) Ligand Precursors in Organometallic Catalysis

A particularly significant application of this compound is its use as a precursor for N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have become ubiquitous ligands in organometallic catalysis due to their strong σ-donating properties and their ability to form robust bonds with metal centers.

The deprotonation of the corresponding imidazolium salt, which can be derived from this compound, yields the free NHC. d-nb.info These NHCs can then be coordinated to various transition metals to form highly active and selective catalysts for a wide range of organic transformations, including cross-coupling reactions, olefin metathesis, and polymerization. acs.orgd-nb.inforsc.org For example, palladium-NHC complexes have been successfully used in direct arylation reactions. researchgate.net The steric and electronic properties of the NHC ligand, which can be tuned by modifying the substituents on the imidazole ring (such as the benzyl group), play a crucial role in determining the catalyst's performance. d-nb.info

Design of Chiral Ligands for Asymmetric Synthesis

The imidazole scaffold provides a versatile platform for the design of chiral ligands for asymmetric catalysis. By introducing chiral substituents, often derived from the chiral pool, onto the 1-benzyl-1h-imidazole framework, enantiomerically pure ligands can be synthesized. nih.govdiva-portal.org

These chiral imidazole-based ligands can then be complexed with transition metals to create catalysts for enantioselective reactions, where one enantiomer of a product is formed preferentially. nih.govdiva-portal.org For instance, chiral pyridyl alcohols and C2-symmetric 2,2'-bipyridines have been synthesized and used as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. diva-portal.org The development of such chiral ligands is a key area of research in modern organic synthesis, as it allows for the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

The unique structural characteristics of the 1-benzyl-1H-imidazole cation, particularly the presence of the imidazole ring and the benzyl group, make it a valuable component in the construction of complex chemical systems. Its ability to engage in various non-covalent interactions is central to its applications in supramolecular chemistry and self-assembly.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of molecular subunits that are brought together through reversible, non-covalent interactions. mdpi.com This process of self-assembly allows for the creation of a wide variety of organized structures, from simple dimers to complex, extended networks. mdpi.comscispace.com The key to this assembly is the collective strength of weak interactions such as hydrogen bonding, π-π stacking, electrostatic forces, and van der Waals forces. scispace.com

The self-assembly of imidazole-based compounds into sophisticated nanostructures is governed by a delicate balance of multiple non-covalent interactions. rsc.org In the case of this compound, the aromatic rings (both the imidazole and the benzyl group) can participate in π-π stacking interactions, which, along with hydrophobic interactions, contribute to the stability of the assembled structures. rsc.org

Furthermore, the imidazole moiety itself is a versatile participant in hydrogen bonding. researchgate.net Hydrogen bonding can occur between the nitrogen atoms of the imidazole ring and suitable hydrogen-bond donors. core.ac.uk Interactions involving the hydrogen atom at the C2 position of the imidazole ring have also been observed to play a role in forming organized structures. core.ac.uk The precise control and understanding of these non-covalent forces are crucial for designing and developing dynamic and complex nanostructures with predictable properties. rsc.org

Formation of Supramolecular Architectures through Hydrogen Bonding

Hydrogen bonding is a primary driving force in the formation of supramolecular architectures involving imidazole derivatives. researchgate.net In the case of hydrochloride salts, the chloride anion (Cl⁻) becomes a key player in the assembly, acting as a hydrogen bond acceptor.

X-ray crystallographic studies have revealed that strong hydrogen bonds are responsible for the self-assembly and crystal packing of related structures. sibran.ru In the solid state, the chloride ion and water molecules can self-assemble through strong intramolecular and intermolecular hydrogen bonds, such as N-H···Cl and O-H···Cl. sibran.ru These interactions can lead to the formation of distinct motifs, like centrosymmetric tetramers, creating complex two-dimensional (2D) and three-dimensional (3D) supramolecular frameworks. sibran.rumdpi.com For instance, research on a similar hydrogen-bonded chloride hydrate (B1144303) assembly showed the formation of a nearly tetrameric cluster involving chloride ions and water molecules, stabilized by N–H···Cl and O–H···Cl hydrogen bonds. sibran.ru

Table 1: Hydrogen Bond Parameters in a Related Chloride Hydrate Assembly

| Donor-H···Acceptor | Bond Distance (Å) |

|---|---|

| N···Cl | 3.113 |

| O···Cl (average) | 3.2(2) |

Data sourced from crystallographic analysis of a strong hydrogen-bonded supramolecular architecture. sibran.ru

Applications in Corrosion Science

Imidazole and its derivatives are well-documented as effective corrosion inhibitors, particularly for metals like mild steel in acidic environments. mocedes.orgnih.gov Their efficacy stems from their ability to adsorb onto the metal surface, creating a protective barrier against corrosive agents. mocedes.org

Study of Inhibitory Mechanisms on Metal Surfaces

The primary mechanism by which this compound inhibits corrosion is through its adsorption onto the metal surface, which blocks the active sites where corrosion occurs. mocedes.orgresearchgate.net In acidic solutions, such as hydrochloric acid (HCl), the imidazole ring is protonated, leading to the formation of cations. nih.gov

The adsorption process can involve two types of interactions:

Physisorption: This involves electrostatic interactions between the protonated imidazole cations and the negatively charged metal surface (which acquires a negative charge in an acid medium). researchgate.net

Chemisorption: This is a stronger interaction involving charge transfer from the inhibitor molecule to the metal surface, forming a coordinate-type bond. researchgate.net The heteroatoms in the imidazole ring, specifically nitrogen, possess non-bonded electrons that can be shared with the vacant d-orbitals of iron atoms, facilitating this chemical bond. mocedes.org

The nature of the adsorption is often a combination of both physisorption and chemisorption. researchgate.net Thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads), can indicate the dominant mechanism. Values of ΔG°ads around -20 kJ/mol or less negative suggest physisorption, while values around -40 kJ/mol or more negative point towards chemisorption. researchgate.net Studies on similar benzimidazole (B57391) derivatives have shown ΔG°ads values that suggest a mixed-mode adsorption process. researchgate.net

Imidazole derivatives typically function as mixed-type inhibitors , meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govtandfonline.com This is determined by electrochemical measurements, where a small change in the corrosion potential (Ecorr) of less than 85 mV upon addition of the inhibitor signifies mixed-type behavior. tandfonline.com The adsorption of these inhibitor molecules effectively creates a physical barrier, replacing water molecules at the metal-solution interface and reducing the electrode area available for oxidation. researchgate.net

Table 2: Research Findings on Imidazole Derivatives as Corrosion Inhibitors

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Key Mechanistic Findings |

|---|---|---|---|---|

| Benzimidazole Derivatives | Mild Steel | 1M HCl | >95% | Mixed-type inhibitor; adsorption follows Langmuir isotherm; involves both physisorption and chemisorption. nih.govresearchgate.net |

| (4R,5S)-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazole (TMPI) | Carbon Steel | 1M HCl | 96.8% | Mixed-type inhibitor; adsorption is mainly chemical. tandfonline.com |

| 1H-benzimidazole (BIM) | Brass | 0.1M HNO₃ | >94% | Adsorption on the brass surface; follows Langmuir isotherm. researchgate.net |

Q & A

Q. What are the standard synthetic methodologies for preparing 1-Benzyl-1H-imidazole hydrochloride?

The synthesis typically involves multi-step reactions starting with o-phenylenediamine derivatives. A common approach includes:

- Step 1 : Reacting o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol to form 1H-benzo[d]imidazole-2-thiol derivatives .

- Step 2 : Substitution reactions, such as replacing the thiol group with hydrazine hydrate to generate hydrazinyl derivatives .

- Step 3 : Condensation with benzyl halides or aldehydes in the presence of glacial acetic acid or other catalysts to introduce the benzyl group .

Purification is achieved via recrystallization, and yields are optimized by controlling stoichiometry and reaction time.

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretching at ~3395 cm⁻¹ and C-N vibrations in the imidazole ring) .

- NMR Spectroscopy : ¹H-NMR reveals proton environments (e.g., singlet at δ10.93 for N-H in benzimidazole) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns (e.g., m/z peaks matching the molecular formula) .

- Elemental Analysis : Validates purity (±0.4% deviation from theoretical values) .

Q. How is this compound utilized as a ligand in coordination chemistry?

The compound acts as a monodentate ligand via the imidazole nitrogen. For example:

- In nickel(II) complexes, it forms distorted octahedral geometries with Ni–N bond lengths of 2.070–2.140 Å and stabilizes crystal packing via C–H⋯Cl hydrogen bonds .

- Its robustness in metal-organic frameworks (MOFs) makes it suitable for crystal engineering applications .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound derivatives?

Crystallization challenges include:

- Distorted Geometries : Use slow evaporation in methanol/chloroform mixtures to enhance crystal quality .

- Hydrogen Bonding : Optimize intermolecular interactions (e.g., C–H⋯Cl bonds) by adjusting solvent polarity .

- Twinned Data : Employ SHELXL for high-resolution refinement and SHELXE for experimental phasing .

Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis?

Contradictions (e.g., unexpected peaks in NMR or IR) require:

- Cross-Validation : Compare results across techniques (e.g., ¹³C NMR chemical shifts at δ151.93 for N=C-N groups to confirm benzimidazole formation) .

- Isolation of Intermediates : Purify intermediates via column chromatography to minimize side-product interference .

- Computational Modeling : Use density functional theory (DFT) to predict vibrational frequencies and compare with experimental IR data .

Q. How is this compound applied in pharmacological studies?

While direct studies on this compound are limited, structurally related benzimidazole derivatives are evaluated for:

- Enzyme Inhibition : Molecular docking assays (e.g., EGFR inhibition studies using 2-phenyl-1H-benzimidazole derivatives) .

- Antimicrobial Activity : Modifications at the benzyl or imidazole positions enhance interactions with biological targets .

- ADMET Profiling : Assess solubility, toxicity, and metabolic stability using in silico tools like SwissADME .

Methodological Considerations

Q. What experimental designs improve synthetic yields of this compound?

Q. How can researchers optimize metal complexation studies with this compound?

- Ligand Saturation : Use four equivalents of 1-Benzyl-1H-imidazole to ensure full coordination to metal centers (e.g., Ni²⁺) .

- Counterion Effects : Chloride ions enhance solubility and stabilize crystal lattices via hydrogen bonding .

- Crystallographic Validation : Refine structures using SHELXL and validate with CCDC deposition (e.g., CCDC 753968 for Ni complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.